molecular formula C23H25NO5 B3014217 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid CAS No. 2094402-61-4

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid

Cat. No.: B3014217
CAS No.: 2094402-61-4
M. Wt: 395.455
InChI Key: PKXCIEOJZVRRNT-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a series of reactions involving the appropriate starting materials and reagents.

    Coupling Reaction: The protected amino acid is then coupled with the oxan-4-yl group using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used in peptide synthesis as a protected amino acid derivative. The Fmoc group allows for selective deprotection and coupling reactions.

    Biology: The compound is used in the study of protein structure and function. It can be incorporated into peptides and proteins to investigate their biological activity.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. The oxan-4-yl group may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Asp (OAll)-OH
  • Fmoc-allyl-Gly-OH

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid is unique due to the presence of the oxan-4-yl group, which distinguishes it from other Fmoc-protected amino acids. This structural feature may impart specific reactivity and stability characteristics, making it valuable for certain synthetic applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-23(21(25)26,15-10-12-28-13-11-15)24-22(27)29-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXCIEOJZVRRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094402-61-4
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid
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